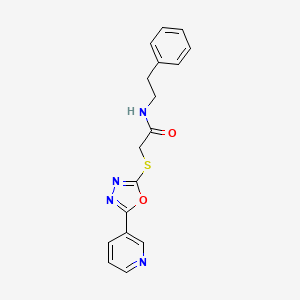
N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as PETT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PETT is a thioacetamide derivative that has shown promising results in scientific research, particularly in the areas of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research on pyridine linked various substituted thiazole hybrids, similar in structure to N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, has demonstrated promising anticancer activity. These compounds have been synthesized and their cytotoxicity properties studied against various cancer cell lines such as liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some of the synthesized compounds revealed significant anticancer activity, particularly against MCF-7 and HepG2 cell lines, with IC50 values in the range 5.36-8.76 μM. A docking study provided insights into the binding sites of these compounds with Rho-associated protein kinase (ROCK-1), indicating a potential mechanism of action (Alaa M. Alqahtani & A. Bayazeed, 2020).
Heterocyclic Synthesis
Thioueido-acetamides, structurally related to N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, serve as precursors for various heterocyclic syntheses in one-pot cascade reactions. This process demonstrates excellent atom economy, leading to the formation of diverse heterocycles like 2-iminothiazoles, thioparabanic acids, and others. These compounds are synthesized through reactions involving thioureido-acetamides and various reactants, indicating the versatility and reactivity of such structures in creating pharmacologically relevant heterocycles (J. Schmeyers & G. Kaupp, 2002).
Insecticidal Assessment
Compounds structurally akin to N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have been assessed for insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. These studies aim at developing novel heterocycles incorporating thiadiazole moiety, showcasing their potential in agricultural pest management. The synthesis of these compounds involves various steps, leading to a range of heterocycles tested for insecticidal efficacy, demonstrating the chemical's applicability beyond pharmaceuticals into agrichemicals (A. Fadda et al., 2017).
Antimicrobial Activity
Some new heterocycles incorporating the antipyrine moiety, related in structure to N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for antimicrobial activity. These compounds showcase a broad spectrum of activity against various microbial strains, highlighting the potential of such molecules in developing new antimicrobial agents. The synthesis route of these compounds and their characterization provide a foundation for further exploration in antimicrobial therapeutics (S. Bondock et al., 2008).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(19-10-8-13-5-2-1-3-6-13)12-24-17-21-20-16(23-17)14-7-4-9-18-11-14/h1-7,9,11H,8,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEFVSBALBVXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)
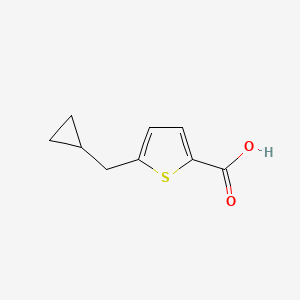
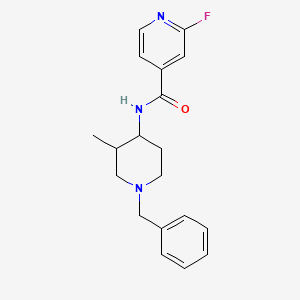

![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)
![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide](/img/structure/B2924923.png)
![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)
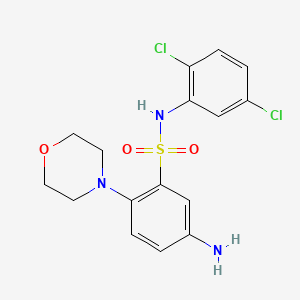
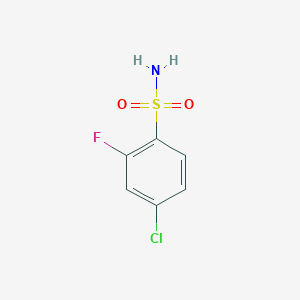
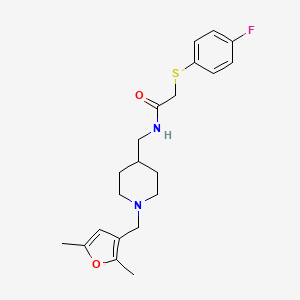
![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)